molecular formula C5H13N B128125 tert-Amylamine CAS No. 594-39-8

tert-Amylamine

Cat. No.: B128125
CAS No.: 594-39-8
M. Wt: 87.16 g/mol
InChI Key: GELMWIVBBPAMIO-UHFFFAOYSA-N
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Description

tert-Amylamine (IUPAC name: 2-methylbutan-2-amine, CAS 594-39-8) is a branched primary amine with the molecular formula C₅H₁₃N and a molecular weight of 87.166 g/mol . It is classified under the synonyms tert-pentylamine and 1,1-dimethylpropylamine, featuring a tertiary carbon bonded to the amine group. Structurally, it is characterized by a methyl group and two ethyl groups attached to the nitrogen-bearing carbon, conferring steric hindrance that influences its reactivity and solubility .

Synthesis:
this compound is synthesized via hydrolysis of tert-amylphthalimide, yielding 87% purity under optimized conditions. This method avoids prolonged heating to prevent decomposition or coloration .

Applications:
It serves as a precursor in pharmaceutical synthesis, such as in the preparation of inverse agonists targeting the constitutive androstane receptor (e.g., compound 32 in ) . Its steric bulk also makes it valuable in catalysis and specialty organic reactions.

Chemical Reactions Analysis

Types of Reactions: tert-Amylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide are often used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Substituent in Organic Reactions

tert-Amylamine is frequently utilized as a substituent in organic synthesis. It serves as a substitute for t-butylamino groups in various chemical compounds, enhancing their reactivity and stability. For instance, it has been employed in the synthesis of cyanobenzylamine derivatives, showcasing its versatility in creating complex molecular architectures .

Table 1: Applications in Organic Synthesis

ApplicationDescription
Substitute in reactionsUsed as a t-butylamino substitute in cyanobenzylamine derivatives
Synthesis of aminesActs as a precursor for various amines through nucleophilic substitution
CatalysisFunctions as a catalyst or co-catalyst in certain organic reactions

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound has been explored for its potential in drug development. It has been used to create novel compounds with enhanced biological activities. For example, studies have investigated the interaction of TAA with anticancer agents, where it was incorporated into platinum complexes to improve their efficacy against cancer cell lines .

Case Study: Anticancer Complexes

A study demonstrated the synthesis of a new anticancer platinum complex using this compound as a ligand. The resulting compound exhibited significant cytotoxicity against breast cancer cell lines, indicating that TAA can enhance the therapeutic potential of metal-based drugs .

Biochemical Research

Microbial Production

Recent advancements in microbial biotechnology have highlighted the role of this compound in the biosynthesis of short-chain primary amines (SCPAs). Researchers have engineered strains of E. coli to produce various SCPAs, including TAA, through metabolic engineering techniques. This approach allows for the sustainable production of amines from renewable resources .

Table 2: Microbial Production Insights

MicroorganismTarget CompoundYield (mg/L)Precursor Used
E. coliThis compound1015.75l-Valine
E. coli2-Methylbutylamine264.03l-Isoleucine
E. coliCyclopentylamine105.82l-Norvaline

Environmental Applications

Nitrogen Chemistry Studies

Research into nitrogen chemistry has identified this compound's role in understanding nitrogen cycling in various ecosystems, such as Titan's atmosphere. Studies have examined how TAA and similar amines contribute to nitrogen transformations, which are critical for ecological balance and understanding extraterrestrial environments .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Property tert-Amylamine tert-Butylamine n-Amylamine Neopentylamine
Molecular Formula C₅H₁₃N C₄H₁₁N C₅H₁₃N C₅H₁₃N
Molecular Weight 87.166 g/mol 73.14 g/mol 87.166 g/mol 87.166 g/mol
Boiling Point 77–78°C ~44°C (inferred) 104–106°C ~90–92°C (estimated)
Branching Tertiary (2-methylbutan-2-) Tertiary (2-methylpropan-2-) Linear (pentan-1-amine) Primary (2,2-dimethylpropan-1)
Water Solubility Moderate (polar interactions hindered by branching) High (smaller size) High (linear structure) Low (steric hindrance)

Key Observations :

  • Boiling Points : this compound’s higher boiling point compared to tert-Butylamine reflects its larger molecular size . Linear n-Amylamine has the highest boiling point due to stronger intermolecular forces.
  • Solubility : Branching reduces water solubility; this compound is less soluble than n-Amylamine but more than neopentylamine due to balanced steric and polarity effects .

Key Observations :

  • Steric hindrance in this compound limits its use in reactions requiring high nucleophilicity but enhances stability in acidic environments.
  • n-Amylamine’s linear structure makes it versatile in industrial alkylation processes .

Key Observations :

  • Both this compound and tert-Butylamine share the UN 2734 classification due to flammability and corrosivity .
  • Neopentylamine’s hazards are less documented but inferred to align with primary amine risks.

Biological Activity

tert-Amylamine (TAA), a branched-chain amine with the chemical formula C5H13N\text{C}_5\text{H}_{13}\text{N}, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₅H₁₃N
  • Molecular Weight : 87.17 g/mol
  • Boiling Point : 77 °C
  • Density : 0.746 g/mL at 25 °C
  • Refractive Index : 1.3996

This compound exhibits several biological activities, primarily attributed to its interaction with various biological targets:

  • Potent Fungistatic Activity : Research indicates that this compound and its isomers possess fungistatic properties, inhibiting fungal growth through mechanisms that may involve disruption of cellular membranes or metabolic pathways .
  • Neurotransmitter Modulation : As a primary amine, TAA may influence neurotransmitter systems, particularly in the central nervous system. It is hypothesized that it could act as a neuromodulator, although specific pathways remain under investigation.
  • Anticancer Potential : Preliminary studies suggest that this compound derivatives may exhibit cytotoxic effects against certain cancer cell lines, indicating a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Fungistatic ActivityInhibits fungal growth
Neurotransmitter EffectsPotential neuromodulatory effects
Anticancer ActivityCytotoxic effects on cancer cell lines
Interaction with ProteinsModulates protein interactions

Case Study 1: Antifungal Properties

In a study examining the antifungal efficacy of various amines, this compound demonstrated significant inhibition against Candida albicans and Aspergillus niger. The study utilized both in vitro assays and structural analysis to elucidate the mechanism by which TAA disrupts fungal cell membranes .

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological effects of TAA revealed that it can modulate serotonin receptors in rat models. This modulation suggests potential applications in treating mood disorders, although further studies are necessary to clarify its therapeutic efficacy and safety profile .

Case Study 3: Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of TAA derivatives that exhibited selective cytotoxicity against breast cancer cell lines (MCF-7). The study emphasized the importance of structural modifications in enhancing anticancer activity while minimizing toxicity to normal cells .

Properties

IUPAC Name

2-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELMWIVBBPAMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060485
Record name 2-Butanamine, 2-methyl-
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-39-8
Record name tert-Amylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanamine, 2-methyl-
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Record name 2-Butanamine, 2-methyl-
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Record name 2-Butanamine, 2-methyl-
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Record name tert-pentylamine
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Synthesis routes and methods

Procedure details

Mixtures of an unsymmetrical azoalkane and the corresponding symmetrical azoalkanes have unique thermal and initiator properties that may extend over a wide temperature range depending upon the R and R' groups. For example, when tert-octylamine (1,1,3,3-tetramethylbutylamine) and tert-butylamine are used in the sulfamide reaction, a mixture of di-tert-octyldiazine (which has a ten hour half life (t-1/2) of 107° C.) and tert butyl tert-octyldiazene (which has a 10 hour half life of 137° C.) is obtained; the 10 hour half lives were extrapolated from data in J. W. Timberlake et al 1976 publication in the Journal of Organic Chemistry, vol 41, page 1666. Di-tert-butyldiazene (which has a 10 hour t-1/2 about 160° C. and a b.p. of 109° C.) is removed during the workup. Mixtures of tert-octylamine with tert-amylamine or tert-dodecylamine (Primene 81-R product) give mixtures of azoalkanes with similar half lives as above. Mixtures of initiators of various activities are commonly used in various polymerization processes. Mixtures of peroxides of different half lives are used in the polymerization of styrene, vinyl chloride, and ethylene. Mixtures of azonitriles are also used in polymerizations but these leave toxic residues in the polymers. Mixtures of azoalkanes derived from tert-octylamine and another tertiary alkyl primary amine are particularly useful where a low or intermediate temperature initiator is required to initiate the polymerization at a reasonable rate and a higher temperature initiator is required to finish the reaction. This is especially true in the bulk polymerization of styrene where a high temperature initiator is required to obtain faster conversion to polystyrene. Peroxides cannot be used in this capacity because they degrade polystyrene at the higher temperatures. Azonitriles are too unstable to be used as finishing catalysts. In fact, prior to our invention, no such suitable commercially feasible initiator system existed.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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